
Butyrophenone
Overview
Description
Butyrophenone is a chemical compound with the molecular formula C₆H₅COC₃H₇ and CAS number 495-40-7. It belongs to a class of neuroleptics historically used in the treatment of schizophrenia, bipolar depression, and psychosis . Structurally, it consists of a phenyl group attached to a ketone and a butyl chain. Derivatives of this compound, such as haloperidol, bromperidol, and lumateperone, have been extensively studied for their dopamine D₂ receptor antagonism, which underpins their antipsychotic effects . Recent research has expanded its applications into antiviral and agricultural domains, highlighting its versatility .
Preparation Methods
HYDRATION OF ALKYNES
Zeolite-Catalyzed Synthesis
One of the most efficient and environmentally friendly approaches to synthesizing butyrophenone involves the hydration of alkynes using zeolite catalysts. This method offers high regioselectivity under relatively mild conditions.
Table 1: Reaction Conditions for Zeolite-Catalyzed this compound Synthesis
Parameter | Specification |
---|---|
Starting Material | Alkyne (2 mmol) |
Catalyst | Zeolite (H) (100 mg) |
Oxidant | H₂O (8 mmol) |
Temperature | 100°C |
Reaction Time | Until TLC shows complete conversion |
Solvent | Neat (no solvent) |
Yield | 93% |
Purification | Column chromatography (silica gel 100-200 mesh) |
The general procedure involves performing the reaction in a magnetically stirred round-bottomed flask fitted with a condenser placed in a temperature-controlled oil bath. After the reaction is complete, the mixture is cooled to room temperature and diluted with ethyl acetate. The catalyst is separated by filtration, and solvent removal in vacuo yields the crude product, which is further purified by column chromatography.
This green chemistry approach provides significant advantages over traditional methods, including reduced waste generation and elimination of toxic reagents.
FRIEDEL-CRAFTS ACYLATION PATHWAYS
Classic Acylation for this compound Derivatives
The Friedel-Crafts acylation represents a fundamental approach for introducing the butyryl group onto aromatic rings. For substituted butyrophenones, such as 5-fluoro-2-hydroxy this compound, a sequential approach involving etherification protection, Friedel-Crafts acylation, and demethylation has proven effective.
Starting with 4-fluorophenol as the raw material, this synthetic pathway proceeds under mild conditions to yield the target compound. This method has been particularly valuable for synthesizing fluorinated butyrophenones that demonstrate significant agricultural biological activities.
SYNTHESIS OF HALOGENATED BUTYROPHENONES
Magnesium Enolate-Mediated Synthesis
A novel one-step polymerizing preparation method for 4-halo-2'-nitrothis compound compounds effectively avoids the use of hydrogen halide reagents while reducing waste and cost.
Table 2: Reaction Parameters for 4-Halo-2'-Nitrothis compound Synthesis
Component | Specification |
---|---|
Reactants | 2-nitrobenzoyl acetyl halide + magnesium enolate of ethanoyl butyrolactone |
Solvent | Toluene (preferred) or other aromatic hydrocarbons |
Temperature Range | 75-155°C (optimal: 100-130°C) |
Molar Ratio | At least 1 equivalent of magnesium enolate |
Product Examples | 4-chloro-2'-nitrothis compound, 4-chloro-5'-fluoro-2'-nitrothis compound |
Workup | Concentration by solvent evaporation |
This method advantageously avoids the multistep process of deacetylated effect and hydrohalogenation traditionally employed, significantly simplifying the synthetic route to these valuable intermediates.
Conversion of Halogenated Butyrophenones
The 4-halo-2'-nitrothis compound compounds can be further transformed into valuable derivatives:
Conversion to Cyclopropyl Ketones : Treatment with sodium hydroxide in water under reflux conditions converts 4-chloro-2'-nitrothis compound to o-nitrophenyl cyclopropyl ketone.
Reduction to Aminophenyl Derivatives : Hydrogenation using 10% palladium carbon catalyst in methanol transforms nitrobutyrophenones to the corresponding amino derivatives, which are important intermediates in pharmaceutical synthesis.
This compound-SUBSTITUTED AZASTEROIDS
Synthesis of Novel Pharmacological Agents
Research into this compound-substituted azasteroids has yielded compounds with promising antipsychotic activity. These hybrid molecules incorporate this compound moieties at strategic positions within steroidal frameworks.
Table 3: Key this compound-Substituted Azasteroids
Compound | Attachment Position | Starting Material | Key Steps |
---|---|---|---|
6-[3'-(p-Fluorobenzoyl)propyl]-6-aza-5α-cholesterol | 6-position of azacholesterol | 3β-Acetoxy-5-keto,7-seco-6-norcholestan-7-oic-acid | Oxime formation, reduction, alkylation |
17a-[3'-(p-Fluorobenzoyl)propyl]-17a-aza-D-homo-5-androsten-3β-ol | 17a-position of azaandrostenolone | 17-oxo-5-androsten-3β-yl acetate | Oxime formation, Beckmann rearrangement, reduction, alkylation |
4-[3'-(p-Fluorobenzoyl)propyl]-4-aza-5α-androsten-17β-ol | 4-position of azaandrostan | 4-aza-5α-androstan-17β-ol | Direct alkylation with 4-chloro-4'-fluorothis compound |
The synthesis typically involves multiple steps including oxime formation, sodium-pentanol reduction, and alkylation with 4-chloro-4'-fluorothis compound in the presence of sodium carbonate and potassium iodide.
RADIOLABELED this compound SYNTHESIS
No-Carrier-Added (NCA) 18F-Labeled Neuroleptics
The synthesis of 18F-labeled this compound neuroleptics represents a critical advancement for positron emission tomography (PET) studies. A general method for preparing compounds such as benperidol, haloperidol, spiroperidol, and pipamperone has been developed.
Table 4: Parameters for 18F-Labeled this compound Synthesis
Parameter | Value |
---|---|
Synthesis Time | 90 minutes from end of bombardment (EOB) |
Radiochemical Yield | 10-20% at EOB |
Approach | Multistep synthesis |
Key Intermediate | NCA p-[18F]fluorobenzonitrile |
Starting Material | NCA [18F]-fluoride and p-nitrobenzonitrile |
This multistep synthesis sequence involves the conversion of NCA p-[18F]fluorobenzonitrile from NCA [18F]-fluoride and p-nitrobenzonitrile.
Rapid Synthesis from Nitro Precursors
An improved methodology for the rapid synthesis of 18F-labeled this compound neuroleptics utilizes nitro precursors:
Table 5: Performance Metrics for Rapid 18F-Butyrophenone Synthesis
Metric | Value |
---|---|
Radiochemical Yield | Up to 21% |
Synthesis Time | Approximately 95 minutes |
Radiochemical Purity | >99% |
Chemical Purity | >99% |
Methodology | One-step nitro-fluoro exchange + HPLC purification |
Examples | [18F]haloperidol, [18F]spiperone |
This approach combines a one-step nitro-fluoro exchange reaction with a novel high-performance liquid chromatography (HPLC) separation method, offering significant advantages in terms of purity and efficiency.
This compound DERIVATIVES AS ATYPICAL ANTIPSYCHOTICS
Diazepane Analogs of Haloperidol
The synthesis and exploration of novel butyrophenones have led to the identification of promising atypical antipsychotic candidates. In particular, 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one (Compound 13) has demonstrated an interesting multireceptor binding profile.
The synthetic pathway for diazepane analogs typically involves:
- Synthesis of 4-chloroboronic acid from 4-chlorobromobenzene
- Coupling with N-Boc protected 1,4-diazepane under palladium-catalyzed conditions
- Deprotection to yield the free amine
- Alkylation with 4-chloro-4'-fluorothis compound
An alternative route employs direct coupling of 4-chloroiodobenzene with unprotected homopiperazine under CuI catalysis, followed by alkylation to deliver the target compound with higher efficiency (61% overall yield).
FLUORINATED BUTYROPHENONES FOR AGRICULTURAL APPLICATIONS
Antifungal and Herbicidal Properties
5-Fluoro-2-hydroxy this compound, synthesized through etherification protection, Friedel-Crafts acylation, and demethylation, has demonstrated significant agricultural applications.
Table 6: Biological Activity of 5-Fluoro-2-hydroxy this compound
Target Organism | Activity Type | Potency |
---|---|---|
Valsa mali | Antifungal | High |
Coniella dipodiella | Antifungal | High |
Lactuca sativa (dicotyledon) | Herbicidal | Potent |
Echinochloa crus-galli (monocotyledon) | Herbicidal | Potent with Hormesis effect for roots |
The toxicity regression C50 values against these organisms have been calculated using SPSS, confirming the compound's efficacy as both an antifungal and herbicidal agent.
Chemical Reactions Analysis
Types of Reactions
Butyrophenone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce benzoic acid and other by-products.
Reduction: It can be reduced to form secondary alcohols.
Substitution: Halogenation and nitration reactions can introduce substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nitration typically involves nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Benzoic acid and other carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Halogenated or nitrated this compound derivatives.
Scientific Research Applications
Antipsychotic Treatment
Butyrophenones are structurally related to phenothiazines and are primarily utilized in treating schizophrenia and other psychotic disorders. Haloperidol, one of the most well-known butyrophenones, has been extensively studied for its efficacy in managing acute psychotic episodes. A double-blind study comparing bromperidol and haloperidol found both to be effective in treating psychotic syndromes, particularly schizophrenia, with bromperidol showing potential superiority in onset of action .
Treatment of Headaches
Research has demonstrated that butyrophenones can effectively relieve migraine and benign headaches in emergency settings. A systematic review indicated that droperidol, a this compound, provided significant headache relief compared to placebo, with a pooled odds ratio for subjective headache relief at 8.08 . However, the occurrence of adverse effects such as sedation and akathisia limits their recommendation over other treatments.
Agranulocytosis Cases
A report detailed two cases where patients developed agranulocytosis after the addition of a this compound to an existing phenothiazine treatment regimen. This highlights the potential risks associated with combining these medications, particularly concerning long-term exposure to phenothiazines .
Pediatric Ingestion Cases
A retrospective study on pediatric hospitalizations due to this compound ingestion revealed that haloperidol was a common agent involved. The majority of cases occurred in children under six years old, with symptoms including depressed consciousness and dystonia being prevalent . This underscores the need for careful monitoring when prescribing these medications.
Radiolabeled Neuroleptics
Recent advancements have enabled the rapid synthesis of radiolabeled butyrophenones like [^18F]haloperidol for use in positron emission tomography (PET) imaging studies. This synthesis method achieves high radiochemical yields and purity, facilitating research into neuroleptic pharmacodynamics and receptor binding profiles .
Toxicity Studies
This compound has undergone extensive safety evaluations regarding its genotoxicity and repeated dose toxicity. Studies indicate that it is not expected to be genotoxic, with established no-observed-adverse-effect levels (NOAEL) supporting its safety profile under specific conditions . Such assessments are crucial for ensuring safe clinical use.
Mechanism of Action
Butyrophenone exerts its effects primarily through the antagonism of dopamine receptors in the brain. This action helps to regulate neurotransmitter activity and alleviate symptoms of psychiatric disorders. The compound also interacts with other receptors, including serotonin and histamine receptors, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Butyrophenone derivatives and structurally or functionally related compounds exhibit distinct pharmacological, chemical, and practical properties. Below is a detailed comparison:
Structural Analogs and Pharmacological Activity
- Haloperidol vs. Bromperidol: Both are this compound-based antipsychotics. Bromperidol, a halogenated analog, undergoes reductive metabolism in the liver to form reduced bromperidol (RBRP), similar to haloperidol’s conversion to reduced haloperidol. This NADPH-dependent process shows comparable Michaelis constants, indicating shared metabolic pathways . Key Difference: Bromperidol’s fluorine substitution enhances its pharmacokinetic stability compared to haloperidol’s chlorine substituent .
- SYA 013 (Homopiperazine Analog): SYA 013 modifies the this compound moiety by incorporating a homopiperazine group. This structural change reduces binding affinity at 5-HT₂A receptors (Ki = 477.5 nM vs. 20.0 nM for haloperidol) but retains D₂ receptor potency, suggesting tailored receptor selectivity .
- Fluorinated Derivatives (Compounds 8–10): Fluorine substitution at para, meta, and ortho positions on the this compound ring alters receptor binding: Compound Substituent Position 5-HT₁A Ki (nM) 5-HT₂A Ki (nM) D₂ Ki (nM) 8 Para 20.0 97.0 27.0 9 Meta 13.0 477.5 27.0 10 Ortho 8.2 97.0 27.0 The meta-substituted analog (9) shows weakened 5-HT₂A binding, highlighting the role of substituent positioning in receptor interaction .
Chemical Properties and Polymorphism
- 4'-Methylthis compound: This derivative (CAS 4160-52-5) has a methyl group at the para position, increasing hydrophobicity (LogP = 2.81) compared to unsubstituted this compound (LogP = 1.92). Its molecular weight is 162.23 g/mol .
- Polymorphism in Butyrophenones: Studies on five butyrophenones with varying substituents revealed that only two exhibited polymorphism (multiple crystalline forms).
Functional Analogs in Other Drug Classes
- Methadone: Despite being an opioid, methadone shares catalepsy-inducing and dopamine receptor-blocking effects with butyrophenones. Both increase brain homovanillic acid (a dopamine metabolite) and inhibit apomorphine-induced behaviors .
Biological Activity
Butyrophenones are a class of antipsychotic agents known for their diverse pharmacological activities, primarily in the treatment of psychiatric disorders like schizophrenia. This article provides a comprehensive overview of the biological activity of butyrophenone compounds, focusing on their mechanisms of action, clinical efficacy, and safety profiles based on recent research findings.
Butyrophenones exert their effects primarily through the antagonism of dopamine D2 receptors in the central nervous system (CNS). This mechanism is crucial for their antipsychotic properties. Additionally, some butyrophenones also interact with serotonin receptors and other neurotransmitter systems, contributing to their therapeutic effects and side effect profiles.
Table 1: Receptor Binding Profiles of Selected Butyrophenones
Compound | D2 Receptor Affinity | 5-HT2A Receptor Affinity | H1 Receptor Affinity | M1 Receptor Affinity |
---|---|---|---|---|
Haloperidol | High | Moderate | Low | Low |
Bromperidol | High | Moderate | Low | Moderate |
Timiperone | High | High | Moderate | Low |
Compound 13 | High | High | Moderate | Moderate |
Data compiled from various studies .
2. Clinical Efficacy
Butyrophenones have been extensively studied in clinical settings, particularly for their efficacy in managing schizophrenia and acute psychotic episodes. Recent studies indicate that newer derivatives may offer advantages over traditional compounds like haloperidol.
Case Study: Timiperone vs. Haloperidol
A double-blind study involving 206 patients compared the efficacy of timiperone to haloperidol over 12 weeks. Timiperone demonstrated significant improvements in global rating scales and specific symptoms such as hallucinations and delusions, suggesting its potential superiority in treating schizophrenia .
Table 2: Clinical Outcomes of Timiperone vs. Haloperidol
Outcome Measure | Timiperone (n=103) | Haloperidol (n=103) |
---|---|---|
Global Improvement Rating | Significantly better | Baseline |
Hallucination Improvement | 75% | 60% |
Delusion Improvement | 70% | 55% |
Side Effects | Comparable | Comparable |
Results indicate that timiperone may be more effective than haloperidol in certain aspects of treatment .
3. Safety Profiles
The safety profiles of butyrophenones are critical in clinical practice, especially concerning their side effects, which can include extrapyramidal symptoms (EPS), sedation, and metabolic changes.
Case Series: Pediatric Ingestion of Butyrophenones
A retrospective analysis reported on the ingestion of butyrophenones among children, highlighting that most cases involved haloperidol. Symptoms included depressed consciousness and dystonia, with a median hospitalization duration of 1.78 days .
Table 3: Common Symptoms from this compound Ingestion
Symptom | Percentage (%) |
---|---|
Depressed Consciousness | 90.7 |
Dystonia | 51.2 |
Miosis | 13.9 |
This data underscores the importance of monitoring for specific symptoms post-ingestion .
4. Research Findings and Future Directions
Recent research has focused on modifying the chemical structure of butyrophenones to enhance efficacy and reduce side effects. For instance, a novel compound synthesized from haloperidol showed promising results with a multireceptor binding profile that may mitigate EPS while maintaining antipsychotic efficacy .
Properties
IUPAC Name |
1-phenylbutan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-2-6-10(11)9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSAXUULYPJSKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3047059 | |
Record name | Butyrophenone | |
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Molecular Weight |
148.20 g/mol | |
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Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | Butyrophenone | |
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Vapor Pressure |
0.08 [mmHg] | |
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CAS No. |
495-40-9 | |
Record name | Butyrophenone | |
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Record name | Butyrophenone | |
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Record name | BUTYROPHENONE | |
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Record name | 1-Butanone, 1-phenyl- | |
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Retrosynthesis Analysis
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